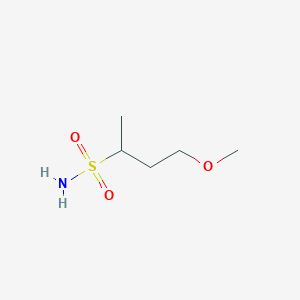
4-Methoxybutane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-2-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . This method is effective but requires careful handling of corrosive reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxybutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide to sulfonic acids or other derivatives.
Reduction: Reduction reactions can convert sulfonamides to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-Methoxybutane-2-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxybutane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and exerts antibacterial effects.
Comparaison Avec Des Composés Similaires
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfonimidates: These compounds are structurally similar but have different reactivity and applications.
Uniqueness: 4-Methoxybutane-2-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its methoxy group enhances its solubility and reactivity compared to other sulfonamides.
Propriétés
Formule moléculaire |
C5H13NO3S |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
4-methoxybutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Clé InChI |
ZSYFYKFGOPSITB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


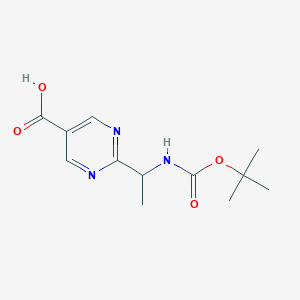
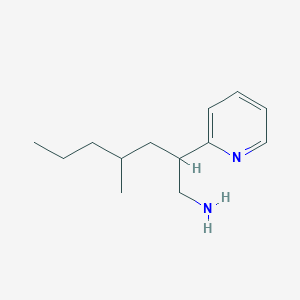
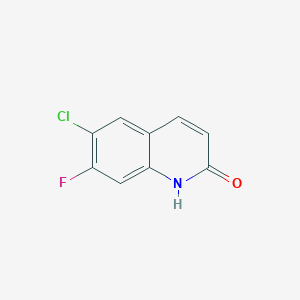

![2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13200457.png)
![N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13200464.png)
![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
![(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13200478.png)
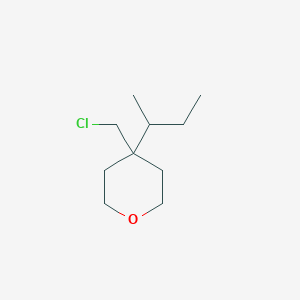



![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B13200503.png)
